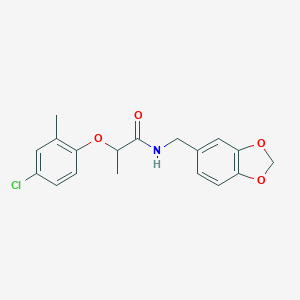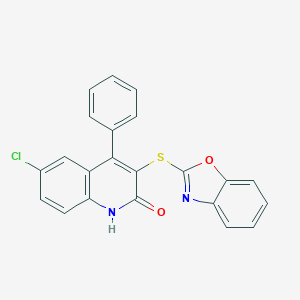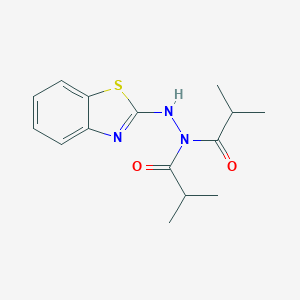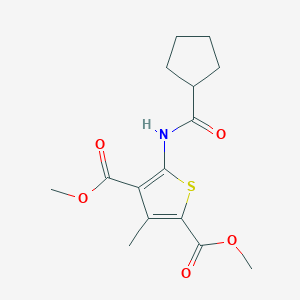
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-654161 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical pathways and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-654161 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it often involves:
Formation of Intermediates: Initial steps may include the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of WAY-654161 may involve large-scale reactors and automated systems to ensure consistency and efficiency. Key factors include:
Reaction Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction conditions.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Quality Control: Implementing stringent quality control measures to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-654161 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-654161 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
WAY-654161 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat certain diseases or conditions, often through its interaction with specific molecular targets.
Industry: Utilized in the production of specialized materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of WAY-654161 involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular function, which may have therapeutic benefits.
Comparison with Similar Compounds
WAY-654161 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-262611: Known for its role as a wingless β-Catenin agonist, increasing bone formation rate.
WAY-316606: Enhances hair shaft production and inhibits spontaneous hair follicle regression.
WAY-654161 stands out due to its specific molecular interactions and the unique pathways it influences, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18ClNO4 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H18ClNO4/c1-11-7-14(19)4-6-15(11)24-12(2)18(21)20-9-13-3-5-16-17(8-13)23-10-22-16/h3-8,12H,9-10H2,1-2H3,(H,20,21) |
InChI Key |
ZGESSMPTYYGZLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440458.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dichloroanilino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440467.png)

![11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440500.png)

![5-bromo-N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B440532.png)
![2-(4-chlorophenyl)-4-[(2,3-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440562.png)

![4-[4-(dimethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B440573.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B440576.png)
![2-(4-bromophenyl)-4-[(3-chloro-4-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440579.png)
![2-(3,4-Dimethoxyphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B440608.png)
![Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B440620.png)

